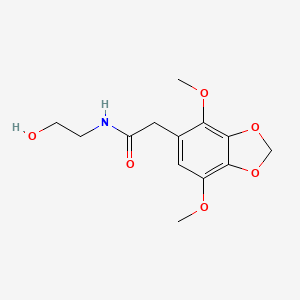
2-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-N-(2-hydroxyethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4,7-ジメトキシ-1,3-ベンゾジオキソール-5-イル)-N-(2-ヒドロキシエチル)アセトアミド: は、ベンゾジオキソール類に属する有機化合物です。この化合物は、ジメトキシ基で置換されたベンゾジオキソール環と、ヒドロキシエチル基に結合したアセトアミド部分を特徴としています。
2. 製法
合成経路と反応条件
2-(4,7-ジメトキシ-1,3-ベンゾジオキソール-5-イル)-N-(2-ヒドロキシエチル)アセトアミドの合成は、一般的に以下の手順を伴います。
ベンゾジオキソール環の形成: ベンゾジオキソール環は、カテコール誘導体と適切なジハライドを塩基性条件下で環化させることで合成できます。
ジメトキシ基の導入: ジメトキシ基は、硫酸ジメチルまたはヨウ化メチルなどのメチル化剤を用いて、塩基存在下でメチル化反応を行うことで導入できます。
アセトアミドの形成: アセトアミド部分は、ベンゾジオキソール誘導体を無水酢酸または塩化アセチルと反応させることで導入できます。
ヒドロキシエチル置換: 最後の工程では、アセトアミドをヒドロキシエチル基で置換します。これは、制御された条件下でエチレンオキシドまたはエチレングリコールを用いて求核置換反応を行うことで実現できます。
工業的製法
この化合物の工業的生産には、同様の合成経路が採用されますが、より大規模に行われます。このプロセスは通常、収率、純度、および費用対効果の面で最適化されます。これには、連続フロー反応器、高度な精製技術、および自動制御システムの使用が含まれており、一貫した品質が確保されます。
3. 化学反応解析
反応の種類
酸化: この化合物は、特にヒドロキシエチル基で酸化反応を起こす可能性があり、アルデヒドまたはカルボン酸を生成します。
還元: 還元反応は、アセトアミド部分のカルボニル基を標的にすることができ、アミンに変換される可能性があります。
置換: ベンゾジオキソール環は、求電子置換反応を起こす可能性があり、さらなる官能基化を可能にします。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム、三酸化クロム、過酸化水素などがあります。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: 求電子置換反応は、ハロゲン、ニトロ化剤、またはスルホン化剤などの試薬を用いて酸性条件下で促進することができます。
主な生成物
酸化: アルデヒド、カルボン酸。
還元: アミン。
置換: さまざまな置換ベンゾジオキソール誘導体。
4. 科学研究への応用
化学
化学において、2-(4,7-ジメトキシ-1,3-ベンゾジオキソール-5-イル)-N-(2-ヒドロキシエチル)アセトアミドは、より複雑な分子の合成のためのビルディングブロックとして使用されます。そのユニークな構造により、さまざまな化学修飾が可能になり、新素材や触媒の開発に役立ちます。
生物学
生物学的研究において、この化合物は、潜在的な生物活性について研究されています。その構造は天然物に似ているため、創薬や開発、特に新しい治療薬の探索において候補物質となり得ます。
医学
医学において、この化合物の潜在的な薬理作用が注目されています。さまざまな生物学的経路への影響と、疾患治療における潜在的な使用について調査されています。
産業
産業分野では、この化合物は、特殊化学品、ポリマー、その他の先端材料の製造に使用されています。そのユニークな特性により、コーティング、接着剤、その他の用途にも適しています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-N-(2-hydroxyethyl)acetamide typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Introduction of Dimethoxy Groups: The dimethoxy groups can be introduced via methylation reactions using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.
Acetamide Formation: The acetamide moiety can be introduced by reacting the benzodioxole derivative with acetic anhydride or acetyl chloride.
Hydroxyethyl Substitution: The final step involves the substitution of the acetamide with a hydroxyethyl group, which can be achieved through nucleophilic substitution reactions using ethylene oxide or ethylene glycol under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automated control systems to ensure consistent quality.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzodioxole derivatives.
科学的研究の応用
Chemistry
In chemistry, 2-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-N-(2-hydroxyethyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound may be studied for its potential biological activities. Its structural similarity to natural products could make it a candidate for drug discovery and development, particularly in the search for new therapeutic agents.
Medicine
In medicine, the compound’s potential pharmacological properties are of interest. It may be investigated for its effects on various biological pathways and its potential use in treating diseases.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, and other advanced materials. Its unique properties may also make it suitable for use in coatings, adhesives, and other applications.
作用機序
2-(4,7-ジメトキシ-1,3-ベンゾジオキソール-5-イル)-N-(2-ヒドロキシエチル)アセトアミドの作用機序は、その特定の用途によって異なります。生物学的状況では、酵素、受容体、またはイオンチャネルなどの分子標的に作用することがあります。ヒドロキシエチル基とアセトアミド基は、これらの標的への結合を促進する可能性があり、ベンゾジオキソール環は、化合物の全体的な安定性と反応性に貢献する可能性があります。
類似化合物との比較
類似化合物
2-(4,7-ジメトキシ-1,3-ベンゾジオキソール-5-イル)アセトアミド: ヒドロキシエチル基がありません。
2-(4,7-ジメトキシ-1,3-ベンゾジオキソール-5-イル)-N-メチルアセトアミド: ヒドロキシエチル基の代わりにメチル基を含んでいます。
2-(4,7-ジメトキシ-1,3-ベンゾジオキソール-5-イル)-N-(2-クロロエチル)アセトアミド: ヒドロキシエチル基の代わりにクロロエチル基を含んでいます。
独自性
2-(4,7-ジメトキシ-1,3-ベンゾジオキソール-5-イル)-N-(2-ヒドロキシエチル)アセトアミドには、ヒドロキシエチル基が含まれており、これが類似化合物との違いとなっています。この官能基は、化合物の溶解性、反応性、および潜在的な生物活性を高める可能性があり、さまざまな用途にとってユニークで価値のある化合物となっています。
特性
分子式 |
C13H17NO6 |
|---|---|
分子量 |
283.28 g/mol |
IUPAC名 |
2-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-N-(2-hydroxyethyl)acetamide |
InChI |
InChI=1S/C13H17NO6/c1-17-9-5-8(6-10(16)14-3-4-15)11(18-2)13-12(9)19-7-20-13/h5,15H,3-4,6-7H2,1-2H3,(H,14,16) |
InChIキー |
MXNGJCIAOMLWMP-UHFFFAOYSA-N |
正規SMILES |
COC1=C2C(=C(C(=C1)CC(=O)NCCO)OC)OCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(4-methylphenyl)amino]-3-[3-(piperidin-1-yl)propyl]-3H-anthra[1,2-d][1,2,3]triazole-6,11-dione 2-oxide](/img/structure/B11470851.png)
![1-(2-chlorobenzyl)-2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole](/img/structure/B11470856.png)
![3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-[2-(pyridin-2-yl)ethyl]-1H-pyrrol-2-amine](/img/structure/B11470862.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B11470872.png)
![6-(3-methoxypropyl)-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11470874.png)
![3-[(4-chlorophenyl)sulfonyl]-7-(4-fluorophenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11470879.png)
![Biphenyl-2-yl{4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazin-1-yl}methanone](/img/structure/B11470890.png)
![4-{4-[(4-fluorobenzyl)oxy]phenyl}-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11470900.png)
![(4E)-2-(3,4-dimethoxyphenyl)-4-[2-(4-methoxyphenyl)hydrazinylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11470911.png)
![ethyl 5-[6-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-4-hydroxy-2-methylthiophene-3-carboxylate](/img/structure/B11470912.png)
![methyl 6-[(quinoxalin-2-ylcarbonyl)amino]-3,4-dihydroquinoline-1(2H)-carboxylate](/img/structure/B11470913.png)
![7-(3-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11470915.png)
![2-amino-7-{3-[(3-fluorobenzyl)oxy]phenyl}-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11470923.png)
![2-{2-oxo-2-[(2-phenoxyethyl)amino]ethoxy}-N-(3,4,5-trimethoxyphenyl)benzamide](/img/structure/B11470929.png)
